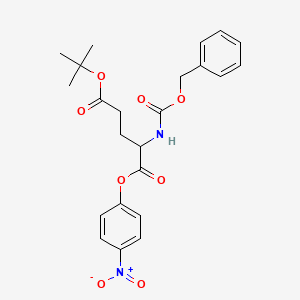
tert-butyl 4-(4-bromothiazol-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-4-bromothiazole is a synthetic organic compound that features a thiazole ring substituted with a bromine atom and a 1-Boc-1,2,3,6-tetrahydro-4-pyridyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-4-bromothiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.
Bromination: The thiazole ring is then brominated using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Introduction of the 1-Boc-1,2,3,6-tetrahydro-4-pyridyl Group: This step involves the protection of the pyridine nitrogen with a Boc (tert-butoxycarbonyl) group followed by the attachment of the protected pyridyl group to the brominated thiazole ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 2-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-4-bromothiazole may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process.
化学反応の分析
Types of Reactions
2-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-4-bromothiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring and the pyridyl group can participate in oxidation and reduction reactions under appropriate conditions.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazoles with various functional groups.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the thiazole and pyridyl groups.
Deprotection: Formation of the free amine derivative.
科学的研究の応用
2-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-4-bromothiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-4-bromothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the bromine atom and the Boc-protected pyridyl group can influence its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
2-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-4-chlorothiazole: Similar structure with a chlorine atom instead of bromine.
2-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-4-fluorothiazole: Similar structure with a fluorine atom instead of bromine.
2-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-4-iodothiazole: Similar structure with an iodine atom instead of bromine.
Uniqueness
2-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-4-bromothiazole is unique due to the presence of the bromine atom, which can impart distinct reactivity and biological activity compared to its halogenated analogs. The Boc-protected pyridyl group also provides a versatile handle for further functionalization and derivatization.
特性
分子式 |
C13H17BrN2O2S |
|---|---|
分子量 |
345.26 g/mol |
IUPAC名 |
tert-butyl 4-(4-bromo-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C13H17BrN2O2S/c1-13(2,3)18-12(17)16-6-4-9(5-7-16)11-15-10(14)8-19-11/h4,8H,5-7H2,1-3H3 |
InChIキー |
WZAARWRBJBJWSD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=NC(=CS2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2-phenyl-2H-1,2,3-triazole](/img/structure/B12277842.png)



![ethyl 3-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B12277867.png)
![3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B12277873.png)
![(R)-5-Bromo-1-methyl-3-[[5-[2-methyl-4-(3-oxetanyl)-1-piperazinyl]-2-pyridyl]amino]pyridin-2(1H)-one](/img/structure/B12277876.png)
![(1R,3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylic acid](/img/structure/B12277879.png)
![4-bromo-1-{[1-(4-ethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12277880.png)

![[Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-trimethylsilane;hydrochloride](/img/structure/B12277883.png)

